REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:16][C:17]([O:19]CC)=[O:18])[NH:5][C:6](=[O:15])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:2]=[CH2:3].O.[OH-].[Li+]>O1CCCC1.CO.O.O>[CH2:1]([N:4]([CH2:16][C:17]([OH:19])=[O:18])[NH:5][C:6](=[O:15])[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:2]=[CH2:3] |f:1.2.3,4.5.6|
|
Name
|
ethyl 2-(1-allyl-2-(benzylcarbamoyl)hydrazinyl)acetate
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(NC(NCC1=CC=CC=C1)=O)CC(=O)OCC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
377 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO.O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ether 25 ml
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform 30 ml
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine 25 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(NC(NCC1=CC=CC=C1)=O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 982 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |